Cas no 57260-73-8 (NH2-C2-NH-Boc)
NH2-C2-NH-Boc Chemical and Physical Properties
Names and Identifiers
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- N-Boc-Ethylenediamine
- N-(tert-Butoxycarbonyl)ethylenediamine~tert-Butyl N-(2-aminoethyl)carbamate
- tert.-Butyl N-(2-aminoethyl)carbamate
- N-BOC-1,2-Diaminoethane
- BOC-1
- N-(2-Aminoethyl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)-1,2-diaminoethane
- tert-Butyl (2-aminoethyl)carbamate
- (2-AMINO-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 1-Boc-amino-1,2-ethanediamine
- N-1-Boc-1,2-diaminoethane · HCl
- N-1-Boc-1002-diaminoethane·HCl
- t-Butyl N-(2-Aminoethyl)carbamate
- tert-Butyl 2-aminoethylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- Ethane-1,2-diamine, N-BOC protected
- N-(tert-Butoxycarbonyl)-1,2-ethylenediamine
- N-tert-Butyloxycarbonyl-1,2-ethylenediamine
- N-tert-Boc-ethylenediamine
- n-t-boc-ethylenediamine
- n-boc-(2-aminoethyl)amine
- n-boc-ethane-1,2-diamine
- n-boc-diaminoethane
- BOC-ETHYLENEDIAMINE
- mono-n-tert-butyloxycarbon
- NH2-C2-NH-Boc
- mono-(BOC)-ethylene diamine
- ethylenediamine, n1-boc protected
- tert-butyl-(2-am
- N-Boc-Ethylenediamine,96%
-
- MDL: MFCD00191871
- Inchi: 1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
- InChI Key: AOCSUUGBCMTKJH-UHFFFAOYSA-N
- SMILES: O(C(NCCN)=O)C(C)(C)C
- BRN: 1932330
Computed Properties
- Exact Mass: 160.12100
- Monoisotopic Mass: 160.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.012 g/mL at 20 °C(lit.)
- Boiling Point: 105°C/20mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.458(lit.)
n20/D 1.458 - Water Partition Coefficient: Miscible with methanol and chloroform. Slightly miscible with water.
- PSA: 64.35000
- LogP: 1.56100
- Solubility: Not available
- Sensitiveness: Air Sensitive
NH2-C2-NH-Boc Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Risk Phrases:R34
- Packing Group:III
- Safety Term:8
- HazardClass:8
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
NH2-C2-NH-Boc Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
NH2-C2-NH-Boc Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15369-1G |
NH2-C2-NH-Boc |
57260-73-8 | 1g |
¥589.35 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15369-5G |
NH2-C2-NH-Boc |
57260-73-8 | 5g |
¥1241.92 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 15369-25G |
NH2-C2-NH-Boc |
57260-73-8 | 25g |
¥5957.38 | 2023-12-10 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09341-1000g |
N-BOC-ETHANE-1,2-DIAMINE |
57260-73-8 | 95% | 1000g |
$400 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N802949-500g |
N-Boc-ethylenediamine |
57260-73-8 | 98% | 500g |
¥1,360.00 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48760-100g |
tert-Butyl (2-aminoethyl)carbamate |
57260-73-8 | 97% | 100g |
¥228.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48760-25g |
tert-Butyl (2-aminoethyl)carbamate |
57260-73-8 | 97% | 25g |
¥68.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48760-500g |
tert-Butyl (2-aminoethyl)carbamate |
57260-73-8 | 97% | 500g |
¥1008.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58238-100mg |
PROTAC Linker 22 |
57260-73-8 | 98% | 100mg |
¥449.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58238-200mg |
PROTAC Linker 22 |
57260-73-8 | 98% | 200mg |
¥0.00 | 2023-09-07 |
NH2-C2-NH-Boc Suppliers
NH2-C2-NH-Boc Related Literature
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Jingjiang Sun,Stefan Fransen,Xiaoqian Yu,Dirk Kuckling Polym. Chem. 2018 9 3287
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Reuben Ovadia,Aurélien Lebrun,Ivan Barvik,Jean-Jacques Vasseur,Carine Baraguey,Karine Alvarez Org. Biomol. Chem. 2015 13 11052
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Martin Kellert,Paul Hoppenz,Peter L?nnecke,Dennis J. Worm,Bernd Riedl,Johannes Koebberling,Annette G. Beck-Sickinger,Evamarie Hey-Hawkins Dalton Trans. 2020 49 57
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Karell Pérez-Labrada,Marco A. Cruz-Mendoza,Alejandra Chávez-Riveros,Eduardo Hernández-Vázquez,Tomás Torroba,Luis D. Miranda Org. Biomol. Chem. 2017 15 2450
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Kwan-Young Jung,Ramin Samadani,Jay Chauhan,Kerrick Nevels,Jeremy L. Yap,Jun Zhang,Shilpa Worlikar,Maryanna E. Lanning,Lijia Chen,Mary Ensey,Sagar Shukla,Rosene Salmo,Geoffrey Heinzl,Caryn Gordon,Troy Dukes,Alexander D. MacKerell,Jr.,Paul Shapiro,Steven Fletcher Org. Biomol. Chem. 2013 11 3706
Additional information on NH2-C2-NH-Boc
Introduction to NH2-C2-NH-Boc (CAS No. 57260-73-8)
NH2-C2-NH-Boc (CAS No. 57260-73-8) is a versatile and important compound in the field of chemical and pharmaceutical research. This compound, also known as Boc-protected diamine, plays a crucial role in the synthesis of various bioactive molecules and pharmaceutical intermediates. Its unique chemical structure and properties make it an essential building block in the development of new drugs and therapeutic agents.
The chemical structure of NH2-C2-NH-Boc consists of a diamine moiety with a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms. The Boc group is widely used in organic synthesis to protect amino groups from unwanted reactions, allowing for selective functionalization and modification of the molecule. This protection strategy is particularly valuable in the synthesis of peptides, proteins, and other complex biomolecules.
Recent advancements in the field of medicinal chemistry have highlighted the significance of NH2-C2-NH-Boc in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of potent anti-cancer drugs. The researchers utilized the protected diamine to construct complex scaffolds that exhibited high affinity and selectivity towards specific cancer targets.
In addition to its applications in cancer research, NH2-C2-NH-Boc has also shown promise in the development of antiviral and antibacterial compounds. A recent study published in the Journal of Organic Chemistry reported the synthesis of a series of antiviral agents using this compound as a starting material. The resulting molecules displayed significant activity against various viral strains, including influenza and HIV.
The versatility of NH2-C2-NH-Boc extends beyond its use as an intermediate in drug synthesis. It is also employed in the preparation of functional materials and polymers with unique properties. For example, researchers at a leading materials science institute used this compound to develop novel polymer-based drug delivery systems. These systems offer improved solubility, stability, and controlled release profiles, enhancing the therapeutic efficacy and patient compliance.
The synthetic route for preparing NH2-C2-NH-Boc involves several well-established steps. The process typically begins with the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc2O) under mild conditions to form the protected diamine. The reaction conditions are carefully optimized to ensure high yields and purity, making this compound readily available for various applications.
In terms of safety and handling, NH2-C2-NH-Boc is generally considered safe when proper precautions are taken. It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, storage should be at room temperature away from direct sunlight and moisture to maintain its stability.
The future outlook for NH2-C2-NH-Boc is promising, driven by ongoing research in medicinal chemistry and materials science. As new synthetic methods and applications continue to emerge, this compound is expected to play an increasingly important role in advancing healthcare and technology. Researchers are exploring its potential in areas such as gene therapy, nanotechnology, and advanced materials science.
In conclusion, NH2-C2-NH-Boc (CAS No. 57260-73-8) is a vital compound with a wide range of applications in chemical and pharmaceutical research. Its unique properties make it an indispensable tool for scientists working on drug discovery, materials development, and other cutting-edge fields. As research continues to uncover new possibilities, the importance of this compound is likely to grow even further.
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